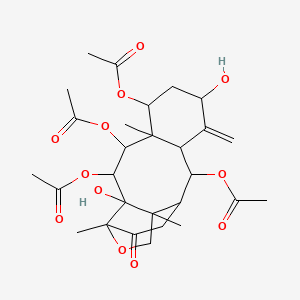
Decinnamoyltaxagifine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decinnamoyltaxagifine is a taxane diterpene compound isolated from the leaves of the Japanese yew, Taxus cuspidata . Taxanes are a class of diterpenes known for their complex structures and significant biological activities, particularly in cancer treatment. This compound has garnered interest due to its unique chemical structure and potential pharmacological properties.
准备方法
The synthesis of decinnamoyltaxagifine involves several steps, starting from the extraction of taxane precursors from the leaves of Taxus cuspidata. The synthetic route typically includes:
Extraction: The leaves are processed to extract crude taxane mixtures.
Purification: The crude extract undergoes chromatographic techniques to isolate this compound.
Chemical Modification: Specific chemical reactions, such as esterification or acylation, are employed to modify the taxane skeleton and obtain this compound.
Industrial production methods for taxanes, including this compound, often involve large-scale extraction and purification processes, utilizing advanced chromatographic techniques to ensure high purity and yield.
化学反应分析
Decinnamoyltaxagifine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various oxidized, reduced, or substituted derivatives of this compound .
科学研究应用
Decinnamoyltaxagifine has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of taxane diterpenes.
Biology: It is investigated for its potential effects on cellular processes, including microtubule stabilization and cell division.
Industry: It is used in the development of new pharmacological agents and as a reference compound in quality control processes for taxane-based drugs.
作用机制
The mechanism of action of decinnamoyltaxagifine involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. By binding to microtubules, this compound stabilizes them and prevents their depolymerization, leading to the inhibition of cell division. This mechanism is similar to that of other taxane compounds, such as paclitaxel, which are used in cancer therapy .
相似化合物的比较
Decinnamoyltaxagifine is similar to other taxane compounds, such as:
Paclitaxel: Known for its use in cancer treatment, paclitaxel also stabilizes microtubules and inhibits cell division.
Docetaxel: Another taxane used in cancer therapy, docetaxel has a similar mechanism of action but differs in its chemical structure and pharmacokinetics.
Baccatin III: A precursor in the synthesis of paclitaxel, baccatin III shares structural similarities with this compound but lacks the cinnamoyl group.
The uniqueness of this compound lies in its specific chemical modifications, which may confer distinct biological activities and pharmacological properties compared to other taxanes .
属性
IUPAC Name |
(3,4,11-triacetyloxy-2,8-dihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O12/c1-12-18(33)10-20(37-13(2)29)26(7)21(12)22(38-14(3)30)17-9-19(34)27(8)28(35,25(17,6)11-36-27)24(40-16(5)32)23(26)39-15(4)31/h17-18,20-24,33,35H,1,9-11H2,2-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUTVRWRWMCUTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
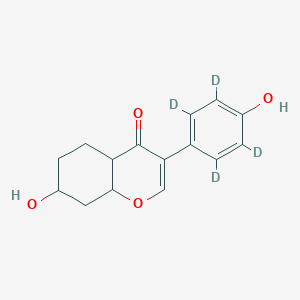
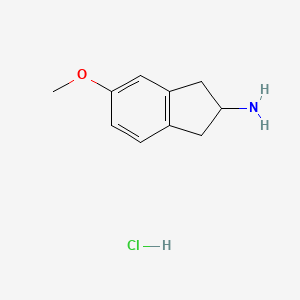
![Sodium (Z)-5-((3aR,4R,5R,6aS)-5-hydroxy-4-((S,1E,5Z)-3-hydroxyocta-1,5-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ylidene)pentanoate](/img/structure/B593380.png)
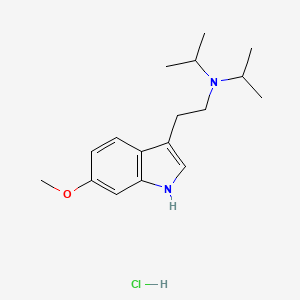
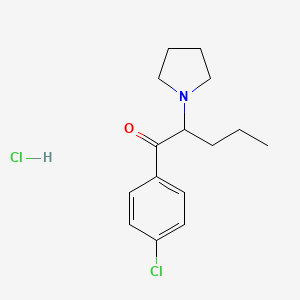
![2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride](/img/structure/B593384.png)
![2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide](/img/structure/B593385.png)
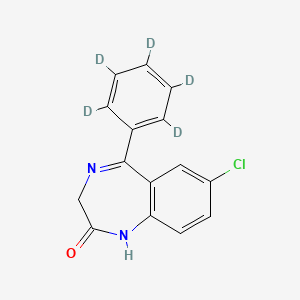
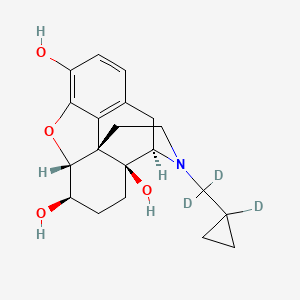
![2-chloro-11-cyclopentyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B593389.png)
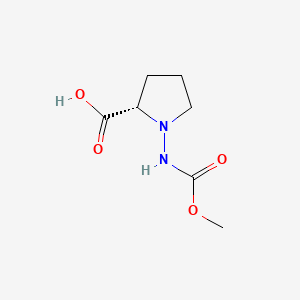
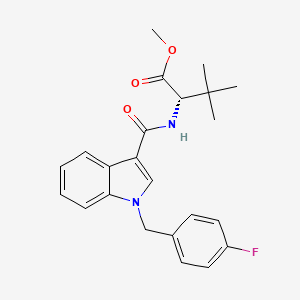
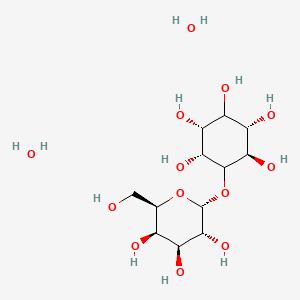
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl hydrogen sulfate](/img/structure/B593394.png)
